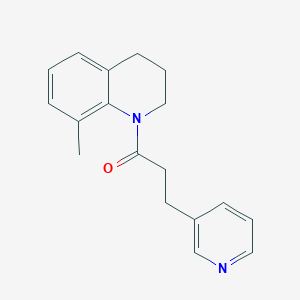![molecular formula C14H12ClFN2O B7505682 N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide, commonly known as CFM-2, is a chemical compound with potential therapeutic applications. It belongs to the class of carboxamide compounds and has been studied for its potential use in pain management.
作用机制
CFM-2 works by binding to the TRPV1 ion channel and blocking the influx of calcium ions, which are involved in the transmission of pain signals. By inhibiting the activity of this ion channel, CFM-2 can reduce the perception of pain.
Biochemical and Physiological Effects
CFM-2 has been shown to have potent analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects, which can further contribute to its pain-relieving properties. CFM-2 has been shown to have a long duration of action, making it a promising candidate for the development of new pain medications.
实验室实验的优点和局限性
One advantage of CFM-2 is its potency and selectivity for the TRPV1 ion channel. This makes it a useful tool for studying the role of this ion channel in pain perception. However, one limitation of CFM-2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on CFM-2. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of CFM-2. Another area of interest is the investigation of the potential use of CFM-2 in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its effects on other ion channels and receptors in the body.
合成方法
CFM-2 can be synthesized using a multi-step process involving the reaction of 2-chloro-6-fluorobenzyl chloride with N-methyl-3-pyridinecarboxamide. The resulting intermediate is then treated with a reducing agent to obtain CFM-2 in its pure form.
科学研究应用
CFM-2 has been extensively studied for its potential use in pain management. It has been found to be a potent inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in the perception of pain. CFM-2 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory pain.
属性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-18(14(19)10-4-3-7-17-8-10)9-11-12(15)5-2-6-13(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJPFVGJHURBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)
![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)

![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)